molecular formula C10H11FO3 B14018838 6-Ethoxy-3-fluoro-2-methylbenzoic acid

6-Ethoxy-3-fluoro-2-methylbenzoic acid

Cat. No.: B14018838
M. Wt: 198.19 g/mol
InChI Key: JZLBGWIEQJONIP-UHFFFAOYSA-N
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Description

6-Ethoxy-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-fluoro-2-methylbenzoic acid typically involves the introduction of the ethoxy, fluoro, and methyl groups onto the benzene ring through a series of chemical reactions. One common method is the Friedel-Crafts acylation, followed by subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like ethyl fluoride and methyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-fluoro-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethoxy-3-fluoro-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: This compound is similar in structure but lacks the ethoxy group.

    2-Fluoro-3-methylbenzoic acid: Another similar compound with a different arrangement of substituents.

Uniqueness

6-Ethoxy-3-fluoro-2-methylbenzoic acid is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-ethoxy-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-8-5-4-7(11)6(2)9(8)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

JZLBGWIEQJONIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C)C(=O)O

Origin of Product

United States

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